molecular formula C8H15NO B2558712 7-Methyl-8-oxa-5-azaspiro[3.5]nonane CAS No. 1955540-56-3

7-Methyl-8-oxa-5-azaspiro[3.5]nonane

Cat. No.: B2558712
CAS No.: 1955540-56-3
M. Wt: 141.214
InChI Key: PKOSNXIRJSEGDW-UHFFFAOYSA-N
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Description

7-Methyl-8-oxa-5-azaspiro[3.5]nonane is a spiro compound characterized by a unique structure that includes both an oxane and an azaspiro ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-oxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide, followed by methylation. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and involves rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-oxa-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-8-oxa-5-azaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-8-oxa-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to altered biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-8-oxa-5-azaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of both an oxane and an azaspiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

7-methyl-8-oxa-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-5-9-8(6-10-7)3-2-4-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSNXIRJSEGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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